6-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-5-(phenylcarbonyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-BENZOYL-6-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound with a unique structure that combines several functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZOYL-6-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate to form a piperidinone intermediate. This intermediate is then methylated and subjected to further reactions with benzoyl chloride and other reagents to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-BENZOYL-6-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
5-BENZOYL-6-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-BENZOYL-6-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Quinolinyl-pyrazoles: These compounds share similar heterocyclic structures and are also studied for their biological activities.
Pyrroles: Small molecules with significant medicinal chemistry applications.
Uniqueness
What sets 5-BENZOYL-6-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE apart is its unique combination of functional groups and its potential for diverse chemical reactions and biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H20N2O5 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
5-benzoyl-6-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C22H20N2O5/c1-23-17(13-18(25)14-9-11-16(29-3)12-10-14)19(21(27)24(2)22(23)28)20(26)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3 |
InChI Key |
GKXYCNSQKDHGSW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC=CC=C2)CC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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